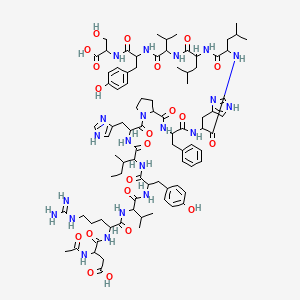
Hexaamminenickel(II)iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaamminenickel(II)iodide is a coordination compound with the formula [Ni(NH3)6]I2 It consists of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II)iodide can be synthesized by reacting nickel(II) iodide with ammonia in an aqueous solution. The typical procedure involves dissolving nickel(II) iodide in water and then adding concentrated ammonia solution. The reaction is carried out at room temperature, and the product precipitates out of the solution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling parameters such as temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Hexaamminenickel(II)iodide undergoes various chemical reactions, including:
Oxidation: The nickel(II) ion can be oxidized to nickel(III) under certain conditions.
Reduction: The compound can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: Ammonia ligands can be replaced by other ligands such as water or halides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Hydrazine or sodium borohydride in an alkaline medium.
Substitution: Aqueous solutions of other ligands at varying pH levels.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Various nickel(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Hexaamminenickel(II)iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of catalysts, electroplating, and as a stabilizer in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of hexaamminenickel(II)iodide involves the interaction of the nickel(II) ion with various molecular targets. The ammonia ligands stabilize the nickel ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved include electron transfer processes and ligand exchange reactions.
Comparación Con Compuestos Similares
Hexaamminenickel(II)iodide can be compared with other similar compounds such as:
Hexaamminenickel(II)chloride ([Ni(NH3)6]Cl2): Similar structure but different anion, leading to variations in solubility and reactivity.
Hexaamminenickel(II)bromide ([Ni(NH3)6]Br2): Similar properties but different halide ion, affecting its chemical behavior.
Hexaamminenickel(II)sulfate ([Ni(NH3)6]SO4):
This compound is unique due to the presence of iodide ions, which can impart distinct properties such as higher molecular weight and different reactivity compared to its chloride and bromide counterparts.
Propiedades
IUPAC Name |
azane;nickel(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
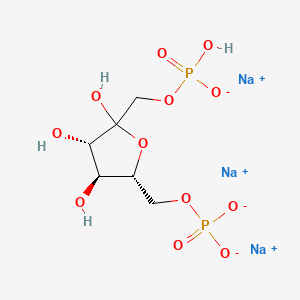
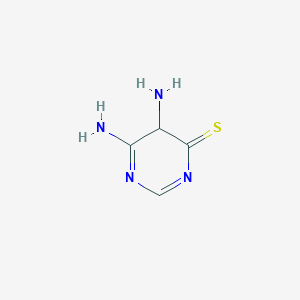

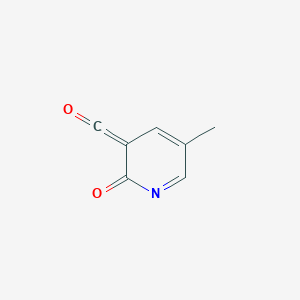
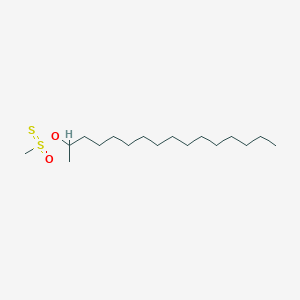
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)

![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)
